molecular formula C9H18N4O3 B3348523 Boc-NHCH2CH2-PEG1-azide CAS No. 176220-30-7

Boc-NHCH2CH2-PEG1-azide

Cat. No.: B3348523
CAS No.: 176220-30-7
M. Wt: 230.26 g/mol
InChI Key: OIGBULWLGULHNH-UHFFFAOYSA-N
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Description

Boc-NHCH2CH2-PEG1-azide is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Scientific Research Applications

Boc-NHCH2CH2-PEG1-azide has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes .

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-NHCH2CH2-PEG1-azide, also known as Tert-butyl 2-(2-azidoethoxy)ethylcarbamate, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a key step in the synthesis of PROTACs, allowing the linker to connect the ligand for the E3 ubiquitin ligase with the ligand for the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, the compound can influence various cellular processes, depending on the specific target protein.

Pharmacokinetics

As a protac linker, its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by the properties of the protac it is part of .

Result of Action

The result of the action of this compound is the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-NHCH2CH2-PEG1-azide can be synthesized through a series of chemical reactionsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium azide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-NHCH2CH2-PEG1-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules.

Major Products Formed

The major products formed from these reactions are typically conjugated molecules where the azide group has been replaced by a triazole ring, facilitating the formation of PROTACs .

Comparison with Similar Compounds

Similar Compounds

    Boc-NHCH2CH2-PEG2-azide: Similar structure but with an additional ethylene glycol unit.

    Boc-NHCH2CH2-PEG3-azide: Contains three ethylene glycol units.

    Boc-NHCH2CH2-PEG4-azide: Contains four ethylene glycol units.

Uniqueness

Boc-NHCH2CH2-PEG1-azide is unique due to its specific length and structure, which can influence the efficiency and selectivity of PROTACs. The single ethylene glycol unit provides a balance between flexibility and rigidity, making it suitable for various applications in PROTAC synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGBULWLGULHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 2-{2-[(tert-butoxycarbonyl)amino]ethoxy}ethyl methanesulfonate (63.5 g, 0.224 mol) in 400 mL of N,N-dimethylformaniide (DMF) was treated with NaN3 (16.1 g, 0.247 mol) and the reaction mixture was heated to 90° C. under N2. After 5 hours, the solution was cooled to room temperature and treated with 500 mL of cold H2O. The reaction mixture was then extracted with Et2O (3×300 mL). The combined organic extracts were washed with H2O (4×100 mL) and brine (2×100 mL). The organic portion was dried over MgSO4 and concentrated to give 52.0 g of tert-butyl 2-(2-azidoethoxy)ethylcarbamate as a light brown oil.
Quantity
63.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 2-{2-[(tert-butoxycarbonyl)amino]ethoxy}ethyl methanesulfonate (63.5 g, 0.224 mol) in 400 mL of N,N-dimethylformamide (DMF) was treated with NaN3 (16.1 g, 0.247 mol) and the reaction mixture was heated to 90° C. under N2. After 5 h, the solution was cooled to room temperature and treated with 500 mL of cold H2O. The reaction mixture was then extracted with Et2O (3×300 mL). The combined organic extracts were washed with H2O (4×100 mL) and brine (2×100 mL). The organic portion was dried over MgSO4 and concentrated to give 52.0 g of tert-butyl 2-(2-azidoethoxy)ethylcarbamate as a light brown oil.
Quantity
63.5 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, sodium azide (29.8 g, 458 mmol) was added to a solution of 2-{2-[(tert-butoxycarbonyl)amino]ethoxy}ethyl methanesulfonate (118 g, 416 mmol) in DMF, and the reaction was heated at 90° C. for six hours. The reaction was allowed to cool to room temperature overnight, and then the solvent was removed under reduced pressure. Water (1 L) was added, and the resulting solution was extracted with diethyl ether (4×500 mL). The combined extracts were washed with water (1×250 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 93.0 g of tert-butyl 2-(2-azidoethoxy)ethylcarbamate as a colorless oil.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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